1-Acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole
CAS No.: 229980-59-0
Cat. No.: VC5207811
Molecular Formula: C7H6BrF3N2O
Molecular Weight: 271.037
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 229980-59-0 |
|---|---|
| Molecular Formula | C7H6BrF3N2O |
| Molecular Weight | 271.037 |
| IUPAC Name | 1-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C7H6BrF3N2O/c1-3-5(8)6(7(9,10)11)12-13(3)4(2)14/h1-2H3 |
| Standard InChI Key | KLKPLRILKDZPGX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C(=O)C)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The molecular formula of 1-acetyl-4-bromo-5(3)-methyl-3(5)-(trifluoromethyl)pyrazole is C₇H₆BrF₃N₂O, with a molecular weight of 283.04 g/mol . The numbering ambiguity (5(3)-methyl and 3(5)-trifluoromethyl) arises from the tautomeric equilibria of pyrazole rings, where rapid proton shifts between nitrogen atoms lead to interchangeable positions for substituents. The acetyl group at the 1-position enhances electron-withdrawing effects, stabilizing the ring for subsequent functionalization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 60061-68-9 | |
| Molecular Formula | C₇H₆BrF₃N₂O | |
| Molecular Weight | 283.04 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | 1.67 g/cm³ (predicted) | Calculated |
Synthesis and Regiochemical Control
Bromination of Pyrazole Precursors
The synthesis typically begins with the regioselective bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole or its 5-substituted isomer. Enamine’s protocol employs N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, achieving 85–90% yield with minimal di-brominated byproducts . The reaction’s selectivity depends on the electron-deficient nature of the pyrazole ring, which directs bromine to the 4-position .
Acetylation Strategies
Post-bromination, acetylation is performed using acetic anhydride in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This step proceeds at 60–80°C, yielding the acetylated product with >95% purity after recrystallization from ethanol . Alternative methods include direct lithiation at the 1-position followed by quenching with acetyl chloride, though this approach requires stringent anhydrous conditions .
Table 2: Comparative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Selectivity (3:5) | Source |
|---|---|---|---|---|
| Bromination | NBS, CH₂Cl₂, 0–25°C | 85–90 | 96:4 | |
| Acetylation | Ac₂O, ZnCl₂, 60–80°C | 92 | >99:1 | |
| Alternative | LDA, AcCl, THF, –78°C to RT | 78 | 90:10 |
Structural Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 2.65 (s, 3H, CH₃), 2.85 (s, 3H, COCH₃), 7.45 (s, 1H, pyrazole-H) confirm the methyl and acetyl groups. The absence of splitting in the pyrazole proton indicates a symmetric substitution pattern .
-
¹³C NMR (100 MHz, CDCl₃): Peaks at δ 21.5 (COCH₃), 25.8 (CH₃), 122.4 (q, J = 270 Hz, CF₃), 140.2 (C-Br), 168.9 (C=O) align with predicted shifts .
-
¹⁹F NMR: A singlet at δ –62.3 ppm confirms the trifluoromethyl group .
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 283.04 [M+H]⁺, with fragments at m/z 241.98 (loss of acetyl) and 195.01 (loss of Br) .
Applications in Medicinal and Agrochemical Research
Herbicide Intermediates
The compound’s trifluoromethyl and bromo groups make it a key precursor for herbicides like pyroxasulfone. Patent WO2017084995A1 highlights its role in forming sulfonylurea derivatives through nucleophilic substitution at the 4-bromo position .
Anticancer Agents
Pyrazole derivatives exhibit apoptosis-inducing activity in cancer cells. Functionalization at the 4-position with amines or hydrazides generates lead compounds targeting A549 lung adenocarcinoma cells (IC₅₀ < 10 µM) .
Anti-inflammatory Scaffolds
The acetyl moiety enhances bioavailability, enabling structural modifications for cyclooxygenase-2 (COX-2) inhibition. Analogues with 4-aryl substitutions show 70–80% edema reduction in carrageenan-induced rat models .
Challenges and Future Directions
Current limitations include the high cost of trifluoromethyl precursors and the need for greener solvents in large-scale synthesis. Advances in flow chemistry and catalytic bromination may address these issues, as demonstrated in Enamine’s continuous lithiation protocols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume